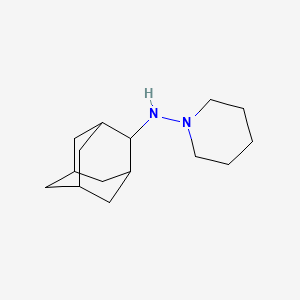
N-2-adamantyl-1-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-1-piperidinamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1968 by Eli Lilly and Company and is now used as a medication for the treatment of Alzheimer's disease. Memantine is a highly selective and potent antagonist of NMDA receptors, which are involved in learning and memory processes.
Mecanismo De Acción
N-2-adamantyl-1-piperidinamine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of these receptors, N-2-adamantyl-1-piperidinamine can reduce the excessive stimulation of neurons that occurs in neurological disorders, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-2-adamantyl-1-piperidinamine has been shown to have a number of biochemical and physiological effects on the brain. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-2-adamantyl-1-piperidinamine can also reduce the levels of inflammatory cytokines, which are involved in the neuroinflammatory response that occurs in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-1-piperidinamine has several advantages as a research tool. It is highly selective and potent, which makes it a useful tool for studying the role of NMDA receptors in learning and memory processes. N-2-adamantyl-1-piperidinamine is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of NMDA receptor blockade on neuronal function.
However, there are also some limitations to the use of N-2-adamantyl-1-piperidinamine in lab experiments. Its effects on NMDA receptors are non-competitive, which means that it can only partially block their activity. This can make it difficult to study the precise role of NMDA receptors in neuronal function. Additionally, N-2-adamantyl-1-piperidinamine can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-1-piperidinamine. One area of interest is the development of new and more selective NMDA receptor antagonists, which could provide more precise tools for studying the role of these receptors in neuronal function. Another area of interest is the investigation of N-2-adamantyl-1-piperidinamine's potential neuroprotective effects in other neurological disorders, such as traumatic brain injury and stroke. Finally, there is ongoing research into the mechanisms of action of N-2-adamantyl-1-piperidinamine, which could lead to the development of new therapeutic strategies for neurological disorders.
Métodos De Síntesis
The synthesis of N-2-adamantyl-1-piperidinamine is a multi-step process that involves the reaction of 1-adamantylamine with chloroacetonitrile to form the intermediate 1-(2-chloroethyl)adamantane. This intermediate is then reacted with piperidine to form the final product, N-2-adamantyl-1-piperidinamine. The synthesis of N-2-adamantyl-1-piperidinamine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-2-adamantyl-1-piperidinamine has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases. N-2-adamantyl-1-piperidinamine has also been studied for its potential neuroprotective effects in traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-(2-adamantyl)piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZGLBNEMNAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)piperidin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)


![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)